molecular formula C16H13N3O2S2 B2435316 N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide CAS No. 866042-83-3

N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide

Cat. No.: B2435316
CAS No.: 866042-83-3
M. Wt: 343.42
InChI Key: YDJBZMNSRPCGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Pyrazinylsulfanyl)phenyl]benzenesulfonamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. It belongs to the benzenesulfonamide class, which is known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The molecular structure incorporates a pyrazine ring linked via a sulfanyl (thioether) bridge, a feature that may influence its electronic properties, lipophilicity, and potential for target binding. Researchers may investigate this compound as a potential scaffold for developing novel anti-infective agents, given that related N-pyrazinyl benzenesulfonamides have demonstrated promising antitubercular activity against Mycobacterium tuberculosis . Furthermore, similar N-pyrazinyl-phenylsulphonamides have been identified in patent literature for their potential use in treating chemokine-mediated diseases such as asthma and other respiratory disorders . As with many sulfonamide-based compounds, its mechanism of action may involve targeted protein inhibition, potentially through hydrogen bonding interactions facilitated by the sulfonamide group . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to characterize the compound's properties and biological activity fully.

Properties

IUPAC Name

N-(2-pyrazin-2-ylsulfanylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-23(21,13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)22-16-12-17-10-11-18-16/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJBZMNSRPCGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₉H₁₇N₃O₃S
  • Molecular Weight : 357.42 g/mol
  • Structure : The compound features a sulfonamide group connected to a phenyl ring with additional substitutions that enhance its biological activity.

Enzyme Inhibition

N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide has been extensively studied for its potential as an enzyme inhibitor. It primarily targets carbonic anhydrase enzymes, which play critical roles in physiological processes such as acid-base balance and fluid secretion. The mechanism of action involves binding to the active site of the enzyme, thereby inhibiting its activity.

  • Case Study : A study demonstrated that derivatives of this compound effectively inhibited carbonic anhydrase activity, leading to significant physiological changes in models simulating human conditions .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Various studies have highlighted its ability to inhibit the growth of specific cancer cell lines.

  • Case Study : One notable study focused on the synthesis of derivatives with benzenesulfonamide terminal moieties that acted as inhibitors of HIV-1 capsid assembly, showcasing their dual potential in both antiviral and anticancer applications .

Antimicrobial Activity

The antimicrobial effects of this compound have also been documented, showing inhibitory effects against various bacterial strains. This property makes it a candidate for further development as an antimicrobial agent.

  • Research Findings : A series of substituted benzenesulfonamides were tested for their antibacterial properties, revealing significant efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide is unique due to the presence of the pyrazinylsulfanyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .

Biological Activity

N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cardiovascular research. This article explores its biological activity, supported by recent studies, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyrazine moiety linked to a benzenesulfonamide structure, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₃N₃O₂S₂
  • Molecular Weight : 293.38 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Antimicrobial Activity : Several studies have highlighted the compound's effectiveness against various microbial strains, particularly in inhibiting the growth of Mycobacterium tuberculosis and other pathogens.
  • Cardiovascular Effects : Research indicates that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance.

Antimicrobial Activity

Recent studies have shown that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. For instance, a study focusing on substituted N-(pyrazin-2-yl)benzenesulfonamides reported promising results against M. tuberculosis with minimal inhibitory concentrations (MIC) as low as 6.25 μg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Selected Compounds

Compound NameMIC (μg/mL)Target Pathogen
4-amino-N-(pyrazin-2-yl)benzenesulfonamide6.25M. tuberculosis H37Rv
This compoundTBDTBD

Cardiovascular Effects

A study explored the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives, including those structurally similar to this compound, could significantly decrease perfusion pressure and coronary resistance .

Table 2: Effects on Perfusion Pressure

Compound NameDose (nM)Perfusion Pressure Change (%)
Control-0
This compound0.001TBD
4-(2-amino-ethyl)-benzenesulfonamide0.001Significant decrease

The proposed mechanism for the antimicrobial activity involves the inhibition of folate synthesis pathways, which is critical for bacterial growth and survival. The cardiovascular effects are attributed to the interaction with calcium channels, leading to reduced vascular resistance and lower perfusion pressure .

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various sulfonamide derivatives, this compound demonstrated significant inhibition against multiple bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant organisms.
  • Cardiovascular Impact : In experiments assessing cardiac function, compounds similar to this compound showed a marked reduction in cardiac workload due to their vasodilatory effects.

Q & A

Q. How can researchers optimize the synthesis of N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide for high yield and purity?

Methodological Answer:

  • Step 1 : Use controlled copolymerization methods, as demonstrated in analogous sulfonamide syntheses, to regulate reaction kinetics and minimize side products .
  • Step 2 : Employ flow-chemistry techniques to enhance reproducibility and scalability, leveraging Design of Experiments (DoE) principles for parameter optimization (e.g., temperature, reagent stoichiometry) .
  • Step 3 : Monitor reaction progress via HPLC or TLC, and purify using column chromatography with silica gel or recrystallization in ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pyrazinylsulfanyl and benzenesulfonamide moieties. Compare chemical shifts with PubChem data for analogous sulfonamides .
  • Infrared Spectroscopy (IR) : Validate sulfonamide (-SO2_2NH-) and aromatic C-H stretches (e.g., 1350 cm1^{-1} for S=O) .
  • Elemental Analysis : Confirm molecular formula (C17_{17}H14_{14}N4_4O2_2S2_2) with <0.3% deviation .

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against dihydropteroate synthase (DHPS) using a spectrophotometric assay, referencing protocols for sulfonamide-based inhibitors .
  • Antimicrobial Screening : Use agar dilution methods against Staphylococcus aureus and Escherichia coli, with ampicillin as a positive control .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DMSO/ethyl acetate. Use APEX2 software for data collection and SHELXL for refinement. Compare bond lengths (e.g., S-N: ~1.63 Å) with IUCr databases .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between pyrazinyl rings) using CrystalExplorer .

Q. How can structure-activity relationships (SARs) be established for this compound?

Methodological Answer:

  • Synthetic Variation : Introduce substituents (e.g., halogens at the benzene ring) and assess changes in bioactivity .
  • Computational Docking : Perform molecular docking (AutoDock Vina) against DHPS (PDB: 1AJ0) to correlate binding affinity (ΔG) with experimental IC50_{50} values .

Q. What computational methods predict the compound’s solubility and pharmacokinetics?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate logP (octanol-water partition coefficient) using Gaussian09. Validate with experimental shake-flask measurements .
  • ADMET Prediction : Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. How to resolve contradictions between in vitro activity and in vivo efficacy?

Methodological Answer:

  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models, measuring plasma half-life (t1/2_{1/2}) and AUC using non-compartmental analysis .

Q. What mechanistic studies elucidate the compound’s reactivity in synthetic pathways?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-limiting steps (e.g., nucleophilic aromatic substitution) .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Trap intermediates in real-time to propose reaction mechanisms .

Q. How to address challenges in detecting trace impurities during quality control?

Methodological Answer:

  • Ultra-Performance Liquid Chromatography (UPLC) : Use a C18 column (1.7 μm particles) with MS detection for sub-ppm impurity identification .
  • 2D-NMR (HSQC/HMBC) : Assign minor impurity signals (<0.1%) by correlating 1H^1H-13C^{13}C couplings .

Q. What strategies improve the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td_d) under nitrogen atmosphere .
  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC-UV .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.